molecular formula C14H4Cl3F17Si B14214707 Trichloro[4-(perfluorooctyl)phenyl]silane CAS No. 753025-21-7

Trichloro[4-(perfluorooctyl)phenyl]silane

Cat. No.: B14214707
CAS No.: 753025-21-7
M. Wt: 629.6 g/mol
InChI Key: UAEYHUAYUMSDJJ-UHFFFAOYSA-N
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Description

Trichloro[4-(perfluorooctyl)phenyl]silane is a chemical compound with the formula C14H4Cl3F17Si. It belongs to the family of organosilanes, which are compounds containing carbon-silicon bonds. The structure of this particular molecule is distinguished by the presence of a phenyl (aryl) group, a highly fluorinated octyl chain (perfluorooctyl), and a reactive trichlorosilyl (B107488) group. This combination of moieties gives the molecule its unique properties and makes it a subject of considerable interest in materials science.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C14H4Cl3F17Si
Average Mass 629.59 g/mol epa.gov
Monoisotopic Mass 627.887639 g/mol epa.gov
CAS Number 753025-21-7 epa.gov

Organosilane chemistry is a broad and dynamic field of study that explores the synthesis and application of compounds with carbon-silicon bonds. These compounds are known for their ability to form stable bonds with a variety of inorganic substrates, such as silicon oxide, while also presenting an organic functional group that can tailor the surface properties. This dual functionality makes them invaluable as coupling agents, adhesion promoters, and surface modifiers in a wide range of applications.

Research in organosilane chemistry has evolved to the development of molecules with increasingly complex and specialized architectures. The introduction of fluorine atoms into the organic component of these silanes has been a particularly fruitful area of investigation, leading to the creation of materials with exceptionally low surface energies.

The academic significance of aryl-fluorinated silane (B1218182) architectures, such as that found in this compound, lies in the unique combination of properties conferred by the aromatic ring and the perfluorinated chain. The phenyl group provides a rigid and thermally stable spacer, while the perfluorooctyl chain, with its high density of fluorine atoms, is responsible for the dramatic reduction in surface energy.

This molecular design allows for the creation of surfaces that are not only hydrophobic (water-repellent) but also oleophobic (oil-repellent). The study of these molecules contributes to a fundamental understanding of surface phenomena at the molecular level, including the mechanisms of self-assembly and the relationship between molecular structure and macroscopic surface properties. The insights gained from this research are crucial for the rational design of new materials with precisely controlled surface characteristics.

The primary role of this compound in engineered systems is to function as a surface modifying agent. Through a process known as silanization, the trichlorosilyl group reacts with hydroxyl (-OH) groups present on the surface of many materials, forming a stable covalent bond. This process results in the formation of a self-assembled monolayer (SAM) of the silane molecules on the substrate.

The outward-facing surface is then dominated by the perfluorooctylphenyl groups, which dramatically lowers the surface energy. This modification can transform a high-energy, hydrophilic surface into a low-energy, hydrophobic, and oleophobic one. This ability to precisely tailor surface properties is critical in a variety of engineered systems, including:

Microelectronics: To prevent stiction in microelectromechanical systems (MEMS).

Biomedical Devices: To create anti-fouling surfaces that resist the adhesion of proteins and cells.

Optical Components: To produce anti-reflective and self-cleaning coatings.

Textiles and Coatings: To impart water and stain repellency.

The ability to create robust and durable low-energy surfaces makes this compound and similar compounds essential tools in the development of next-generation materials and devices.

Detailed Research Findings: Surface Modification with Fluorinated Silanes

Research has consistently demonstrated the effectiveness of fluorinated silanes in creating low-energy surfaces. The degree of hydrophobicity is often quantified by measuring the water contact angle, with higher angles indicating greater repellency.

Interactive Data Table: Comparative Hydrophobicity of Silane-Modified Surfaces

Silane TypeSubstrateWater Contact Angle
Non-Fluorinated AlkylsilaneSilica (B1680970)~110°
Fluorinated Alkylsilane (e.g., perfluorooctyl derivative) Silica >120°
Branched Fluorinated SilaneMesoporous SilicaUp to 135° nih.gov
Branched Non-Fluorinated SilaneMesoporous SilicaUp to 135° nih.gov

These findings underscore the significant impact of fluorination on the hydrophobic character of a surface. The presence of the perfluorooctyl chain in this compound is therefore a key determinant of its performance in creating highly repellent surfaces.

Properties

CAS No.

753025-21-7

Molecular Formula

C14H4Cl3F17Si

Molecular Weight

629.6 g/mol

IUPAC Name

trichloro-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]silane

InChI

InChI=1S/C14H4Cl3F17Si/c15-35(16,17)6-3-1-5(2-4-6)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)34/h1-4H

InChI Key

UAEYHUAYUMSDJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering for Trichloro 4 Perfluorooctyl Phenyl Silane

Strategies for Aryl-Fluorinated Silane (B1218182) Synthesis

The synthesis begins with the construction of a suitable 4-(perfluorooctyl)phenyl precursor. A common starting material is a halogenated benzene (B151609) derivative, which is then functionalized with a perfluorooctyl chain.

One viable pathway involves the palladium-catalyzed cross-coupling reaction of a dihalogenated benzene, such as 1-bromo-4-iodobenzene (B50087), with a perfluoroalkylating agent. The differential reactivity of the C-I and C-Br bonds allows for selective initial coupling at the more reactive iodide position.

Alternatively, a more direct approach involves the use of 4-bromobenzotrifluoride (B150022) as a starting material, which can undergo further functionalization. The synthesis of perfluoroalkyl iodides, necessary reagents for some coupling reactions, can be achieved from perfluoroalkyl chlorides through a modified sulfinatodehalogenation process.

A key precursor for subsequent silylation is 4-(perfluorooctyl)bromobenzene. This can be prepared through various fluoroalkylation methods. For instance, copper-mediated cross-coupling of iodobenzene (B50100) with a suitable perfluorooctyl source can be employed.

The introduction of the trichlorosilyl (B107488) group onto the 4-(perfluorooctyl)phenyl precursor is a critical step. Two primary mechanistic pathways are generally considered: Grignard-based reactions and transition metal-catalyzed cross-coupling reactions.

Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from 4-(perfluorooctyl)bromobenzene. The reaction is initiated by reacting the aryl bromide with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting 4-(perfluorooctyl)phenylmagnesium bromide is a potent nucleophile. wikipedia.org

This Grignard reagent is then reacted with an excess of silicon tetrachloride (SiCl₄). wikipedia.org The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of SiCl₄. This results in the displacement of a chloride ion and the formation of the desired C-Si bond. The use of excess SiCl₄ is crucial to minimize the formation of di- and tri-substituted silanes.

The general mechanism can be represented as:

C₈F₁₇-C₆H₄-Br + Mg → C₈F₁₇-C₆H₄-MgBr C₈F₁₇-C₆H₄-MgBr + SiCl₄ → C₈F₁₇-C₆H₄-SiCl₃ + MgBrCl

Palladium-Catalyzed Cross-Coupling: An alternative and often more functional-group-tolerant method is the palladium-catalyzed cross-coupling of 4-(perfluorooctyl)iodobenzene with a suitable silicon-containing reagent, such as hexachlorodisilane (B81481) (Si₂Cl₆) or trichlorosilane (B8805176) (HSiCl₃). This reaction typically employs a palladium(0) catalyst and a phosphine (B1218219) ligand. nih.gov

The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl-iodine bond of 4-(perfluorooctyl)iodobenzene to form a palladium(II) intermediate.

Transmetalation: The silicon reagent then transmetalates with the palladium(II) complex.

Reductive Elimination: The desired Trichloro[4-(perfluorooctyl)phenyl]silane is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

Approaches for Incorporating Perfluorooctyl and Phenyl Moieties

The incorporation of both the perfluorooctyl and phenyl moieties is intrinsically linked to the synthesis of the 4-(perfluorooctyl)phenyl precursor. The choice of reaction depends on the availability of starting materials and the desired scale of the synthesis.

A summary of potential synthetic approaches is presented in the table below:

Precursor 1Precursor 2Reagents and ConditionsProduct
4-(Perfluorooctyl)bromobenzeneMagnesiumDiethyl ether or THF4-(Perfluorooctyl)phenylmagnesium bromide
4-(Perfluorooctyl)phenylmagnesium bromideSilicon Tetrachloride-78 °C to room temperatureThis compound
4-(Perfluorooctyl)iodobenzeneHexachlorodisilanePd(0) catalyst, phosphine ligand, heatThis compound
4-(Perfluorooctyl)styreneTrichlorosilanePlatinum or Rhodium catalystThis compound

A less common but viable alternative is the hydrosilylation of 4-(perfluorooctyl)styrene with trichlorosilane. nih.govnih.gov This reaction is typically catalyzed by a transition metal complex, such as a platinum or rhodium catalyst, and proceeds with anti-Markovnikov selectivity to yield the desired linear product.

Control over Molecular Purity and Isomeric Selectivity in Silane Synthesis

Achieving high molecular purity and isomeric selectivity is paramount in the synthesis of this compound. The primary challenge lies in ensuring the exclusive formation of the para-substituted isomer and minimizing the formation of polysubstituted silanes.

Isomeric Selectivity: The synthesis of the 4-(perfluorooctyl)phenyl precursor is the key to controlling isomeric selectivity. The use of para-substituted starting materials, such as 1-bromo-4-iodobenzene or 4-bromobenzotrifluoride, directs the substitution to the desired position. Careful control of reaction conditions during the coupling of the perfluorooctyl chain is necessary to prevent side reactions or isomer migration.

Molecular Purity: The purification of the final product is typically achieved through fractional distillation under reduced pressure. The high boiling point and reactivity of the trichlorosilyl group necessitate careful handling to avoid hydrolysis.

During the Grignard synthesis, the slow addition of the Grignard reagent to a stirred, cooled excess of silicon tetrachloride helps to suppress the formation of di- and tri-aryl-substituted silanes. The large excess of the highly volatile SiCl₄ can be readily removed after the reaction.

In palladium-catalyzed reactions, purification involves the removal of the catalyst and any byproducts. This is often achieved by filtration through a pad of silica (B1680970) gel or celite, followed by distillation. silicycle.com

The table below outlines common impurities and methods for their removal:

ImpurityOriginPurification Method
Di[4-(perfluorooctyl)phenyl]dichlorosilaneReaction of the primary product with another equivalent of Grignard reagentFractional distillation under reduced pressure
Unreacted 4-(perfluorooctyl)bromobenzeneIncomplete Grignard formation or reactionFractional distillation
Silicon Tetrachloride (excess)Used in excess in Grignard reactionDistillation at atmospheric pressure
Palladium catalyst residuesIncomplete removal after cross-couplingFiltration through silica gel or activated carbon
Solvents (Ether, THF)Reaction mediumDistillation

Interfacial Reaction Mechanisms and Ordered Layer Formation of Trichloro 4 Perfluorooctyl Phenyl Silane

Hydrolysis and Condensation Pathways of Chlorosilane Groups on Hydroxylated Substrates

The foundational chemistry of Trichloro[4-(perfluorooctyl)phenyl]silane at an interface is its reaction with surface-bound hydroxyl (-OH) groups, a process that transforms the reactive silane (B1218182) into a stable, covalently bonded layer. This transformation occurs through a two-step hydrolysis and condensation pathway. Initially, the highly reactive silicon-chlorine (Si-Cl) bonds of the silane headgroup readily react with trace amounts of water present on the substrate surface or in the surrounding environment. This hydrolysis step replaces the chlorine atoms with hydroxyl groups (Si-OH), forming a silanetriol intermediate.

Subsequent to hydrolysis, a condensation reaction occurs. The newly formed silanol (B1196071) groups (Si-OH) on the this compound molecule react with the hydroxyl groups present on the substrate (e.g., silicon dioxide, glass, or other metal oxides). This reaction forms a strong, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water. Concurrently, lateral condensation reactions can occur between adjacent hydrolyzed silane molecules, forming intermolecular siloxane bonds (Si-O-Si) that contribute to the stability and integrity of the resulting film.

The reactivity of this compound is profoundly influenced by the conditions of the deposition environment, particularly the presence of water. In a meticulously controlled, anhydrous environment, the reaction is largely confined to the substrate surface, promoting the formation of a well-ordered monolayer. In such conditions, the primary reaction is between the trichlorosilyl (B107488) groups and the surface hydroxyl groups, with minimal bulk polymerization.

Conversely, the introduction of controlled amounts of water vapor can accelerate the hydrolysis of the Si-Cl bonds. However, an excess of water can be detrimental to the formation of a uniform monolayer. If too much water is present, the this compound molecules can undergo significant polymerization in the solution or vapor phase before they have a chance to assemble on the substrate surface. This leads to the deposition of disordered, aggregated structures rather than a smooth, well-packed monolayer. Therefore, precise control over humidity and temperature is paramount to achieving a high-quality, ordered film.

The formation of a robust and stable film of this compound is dependent on the creation of a cross-linked covalent siloxane network at the interface. This network is the result of both vertical and lateral condensation reactions. The vertical condensation covalently bonds the silane molecules to the hydroxylated substrate, providing strong adhesion.

Simultaneously, the lateral condensation between adjacent hydrolyzed silane molecules creates a two-dimensional network of siloxane bridges. This intermolecular cross-linking is crucial for the mechanical and chemical stability of the resulting film. The extent of this lateral polymerization can be influenced by factors such as reaction time, temperature, and the presence of a catalyst. A well-formed siloxane network results in a dense, robust film that is resistant to environmental degradation.

Self-Assembled Monolayer (SAM) Formation Dynamics

The formation of a self-assembled monolayer (SAM) of this compound is a spontaneous process driven by the strong affinity of the trichlorosilyl headgroup for the hydroxylated substrate and the intermolecular van der Waals interactions between the long perfluorooctyl chains. The process begins with the adsorption of the silane molecules onto the substrate, followed by the hydrolysis and condensation reactions described previously. As more molecules attach to the surface, they begin to organize into a densely packed, ordered arrangement.

Several key parameters critically influence the final density and structural order of the this compound SAM. These include:

Substrate Cleanliness and Hydroxylation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups to ensure uniform nucleation and covalent attachment of the silane molecules.

Solvent Choice: The choice of solvent can affect the solubility of the silane and its transport to the substrate. Anhydrous solvents are typically used to prevent premature hydrolysis and polymerization.

Concentration of Silane: The concentration of the silane solution can impact the rate of SAM formation and the final packing density.

Reaction Time and Temperature: Sufficient reaction time is necessary for the SAM to reach a high degree of order and for the covalent network to fully form. Temperature can influence the kinetics of the reaction and the mobility of the molecules on the surface.

Post-Deposition Annealing: A post-deposition annealing step can sometimes be employed to promote further cross-linking within the siloxane network and to anneal out defects in the monolayer, leading to a more ordered structure.

ParameterEffect on SAM Quality
Substrate Cleanliness High cleanliness with a high density of -OH groups promotes uniform and dense monolayer formation.
Water Concentration Trace amounts are necessary for hydrolysis, but excess water leads to bulk polymerization and disordered films.
Solvent Anhydrous, non-polar solvents are preferred to prevent premature reactions.
Reaction Time Longer reaction times generally lead to higher density and better-ordered SAMs.
Temperature Affects reaction kinetics and molecular mobility; optimization is required.

The unique structure of this compound allows for a high degree of orientational control within the SAM. The rigid phenyl group acts as a spacer, which, in conjunction with the strong intermolecular interactions of the perfluorinated chains, promotes a well-defined molecular orientation. In a densely packed SAM, the molecules tend to align themselves nearly perpendicular to the substrate surface.

This upright orientation exposes the low-energy perfluorinated tails at the film-air interface, which is responsible for the highly hydrophobic and oleophobic properties of the resulting surface. The packing density and tilt angle of the molecules are influenced by the interplay between the covalent bonding to the substrate, the intermolecular forces between the fluorinated chains, and the steric hindrance of the phenyl groups. Advanced surface characterization techniques, such as atomic force microscopy (AFM) and X-ray reflectivity, have been used to confirm the high degree of order and the upright orientation of the molecules within these SAMs.

Mechanisms of Multilayer and Polymerized Film Growth

Under certain conditions, particularly in the presence of excess water, the growth of this compound is not limited to a monolayer. In such cases, multilayer or polymerized films can form. The mechanism for this growth involves the hydrolysis of the trichlorosilyl groups not only at the substrate interface but also in the bulk solution or vapor phase.

These hydrolyzed molecules can then condense with each other to form oligomers and polymers. These larger aggregates can then deposit onto the substrate, leading to a thicker, and often more disordered, film. The degree of polymerization and the thickness of the resulting film can be controlled by adjusting the concentration of the silane and the amount of water present in the system. While multilayers can offer enhanced barrier properties, they typically lack the high degree of molecular order found in a well-formed self-assembled monolayer.

Advanced Surface Functionalization Strategies Utilizing Trichloro 4 Perfluorooctyl Phenyl Silane

Vapor Phase Deposition Techniques

Vapor phase deposition (VPD) methods are widely employed for the formation of thin, uniform, and covalently bound silane (B1218182) layers on various substrates. These techniques are particularly advantageous for coating complex geometries and for applications requiring high-purity surfaces, as they minimize solvent contamination.

Chemical Vapor Deposition (CVD) is a robust technique for creating uniform and dense coatings of Trichloro[4-(perfluorooctyl)phenyl]silane. The process generally involves the volatilization of the silane precursor, which is then transported to a reaction chamber containing the substrate. The deposition process is thermally activated, leading to the reaction of the trichlorosilyl (B107488) group with surface hydroxyl (-OH) groups present on the substrate, forming stable siloxane (Si-O-Si) bonds.

Key to achieving a uniform coating is the precise control over several experimental parameters. While specific protocols for this compound are not extensively detailed in publicly available literature, the general principles for trichlorosilane (B8805176) CVD can be applied. The substrate is typically pre-cleaned and activated to ensure a sufficient population of surface hydroxyl groups, often through plasma treatment or piranha solution etching. The deposition is carried out in a vacuum chamber to prevent premature hydrolysis of the reactive silane with atmospheric moisture.

A typical CVD process would involve placing the cleaned substrate in a vacuum chamber along with a container of this compound. The chamber is then evacuated, and the silane may be gently heated to increase its vapor pressure. The deposition can proceed over several hours to ensure complete and uniform surface coverage. The presence of the phenyl group in the silane molecule may influence the packing density and orientation of the molecules on the surface compared to its alkyl-chained analogue, potentially leading to more ordered monolayers.

ParameterTypical RangePurpose
Substrate Preparation Plasma cleaning, Piranha etchTo generate surface hydroxyl groups and remove organic contaminants.
Deposition Temperature 50-150 °CTo promote the reaction between the silane and the substrate surface.
Deposition Time 1-12 hoursTo ensure complete and uniform monolayer formation.
Pressure Low vacuum (<1 Torr)To prevent premature hydrolysis of the trichlorosilane.

This interactive table provides typical parameters for CVD of trichlorosilanes, which can be adapted for this compound.

Low-Pressure Vapor Deposition (LPVD) is a refinement of the CVD technique that offers enhanced control over film thickness and morphology. By operating at even lower pressures, typically in the millitorr range, the mean free path of the silane molecules is increased, leading to a more directional deposition and reducing gas-phase reactions. This results in highly conformal coatings, even on substrates with complex topographies.

For this compound, LPVD would be particularly beneficial for applications requiring precise control over the surface properties, such as in the fabrication of microelectromechanical systems (MEMS) or nanoelectronic devices. The reduced pressure allows for monolayer or sub-monolayer coverage to be achieved with high precision by controlling the exposure time and precursor concentration. The morphology of the deposited film can also be influenced by the deposition parameters, with slower deposition rates at lower pressures potentially favoring the formation of more crystalline or well-ordered self-assembled monolayers (SAMs). Research on similar fluorinated silanes has shown that LPVD can effectively reduce the adhesive forces on silicon substrates.

Liquid Phase Deposition Approaches

Liquid phase deposition offers a more accessible and often faster alternative to vapor phase techniques for the functionalization of surfaces with this compound. These methods involve the application of the silane from a solution, followed by a curing step to promote covalent bonding to the substrate.

Solution-based silanization is a widely used method for modifying surfaces. The general procedure involves dissolving this compound in an anhydrous organic solvent to prevent premature hydrolysis and polymerization in the bulk solution. The choice of solvent is critical and should be inert to the silane; common choices include toluene, hexane, or other anhydrous hydrocarbons.

The substrate is immersed in the silane solution for a specific duration, during which the silane molecules adsorb onto the surface. The presence of a small, controlled amount of water can catalyze the hydrolysis of the trichlorosilyl group to a reactive silanol (B1196071) (Si-OH), which then condenses with the surface hydroxyl groups. However, excess water can lead to the formation of polysiloxane aggregates in the solution, resulting in a rough and non-uniform coating. Following the deposition step, the substrate is typically rinsed with fresh solvent to remove any physisorbed molecules and then cured at an elevated temperature to drive the condensation reaction to completion, forming a durable, covalently bound layer.

StepDescriptionKey Considerations
1. Substrate Cleaning Removal of contaminants.Ensures a reactive surface with available hydroxyl groups.
2. Solution Preparation Dissolving the silane in an anhydrous solvent.Typically a 1-5% (v/v) solution. Solvent must be free of water.
3. Immersion Substrate is submerged in the silane solution.Duration can range from minutes to hours.
4. Rinsing Washing with fresh anhydrous solvent.Removes excess, non-covalently bonded silane.
5. Curing Heating the coated substrate.Typically at 100-120 °C to promote covalent bond formation.

This interactive table outlines the general steps for a solution-based silanization process.

Spin coating and spray coating are rapid, scalable techniques for applying a solution of this compound to a substrate. These methods are particularly well-suited for flat substrates and for applications where a quick modification is required.

In spin coating , a small volume of the silane solution is dispensed onto the center of a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly across the surface, and the solvent evaporates, leaving behind a thin film of the silane. The thickness of the resulting film is dependent on the solution concentration, viscosity, and the spin speed.

Spray coating involves atomizing the silane solution into fine droplets that are then directed onto the substrate surface. This technique is advantageous for coating large or irregularly shaped surfaces. For both methods, a post-deposition curing step is necessary to ensure the covalent attachment of the silane to the substrate. While these techniques are fast and efficient, achieving a true monolayer with the same level of order as vapor deposition or solution immersion can be more challenging.

Patterned Surface Functionalization

Creating spatially defined regions with different surface properties is crucial for a variety of applications, including biosensors, microfluidics, and cell patterning. This compound can be used in several techniques to achieve patterned surface functionalization.

One common approach is photolithography , where a photoresist is used to protect certain areas of the substrate while the exposed regions are functionalized with the silane. Subsequent removal of the photoresist reveals the patterned silane layer.

Another powerful technique is microcontact printing . In this method, an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with a solution of this compound and then brought into contact with the substrate. The silane is transferred from the stamp to the substrate only in the areas of contact, creating a patterned monolayer. This technique allows for the creation of features with micrometer-scale resolution.

The unique properties of this compound make it an excellent candidate for creating surfaces with patterned wettability. For instance, a surface can be patterned with hydrophobic regions of the fluorinated silane, while the surrounding areas remain hydrophilic. This can be used to direct the flow of liquids in microfluidic devices or to control the adhesion of cells to a surface.

TechniquePrincipleTypical Resolution
Photolithography Use of a photoresist mask to selectively expose areas for functionalization.Sub-micrometer
Microcontact Printing Transfer of silane from a patterned elastomeric stamp to the substrate.Micrometer
Dip-Pen Nanolithography Direct writing of silane "ink" onto a surface with an AFM tip.Nanometer

This interactive table summarizes common techniques for patterned surface functionalization with silanes.

Microcontact Printing for Selective Molecular Deposition

Microcontact printing (μCP) is a soft lithography technique that utilizes a patterned elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer molecules (the "ink") onto a substrate with high spatial resolution. This method is renowned for its simplicity, cost-effectiveness, and versatility in patterning self-assembled monolayers (SAMs) on various surfaces.

Integration with Lithographic Techniques for Nanostructuring

The integration of molecular self-assembly with conventional lithographic techniques, such as photolithography or electron beam lithography, offers powerful pathways for creating hierarchical nanostructures. In such hybrid approaches, lithography can be used to define patterned regions on a surface, which are then selectively functionalized with molecules like this compound to impart specific chemical or physical properties.

However, a thorough search of scientific databases reveals no specific research articles or detailed studies on the integration of this compound with lithographic techniques for the purpose of nanostructuring. The potential of this molecule to act as a molecular resist or to direct the assembly of other materials on lithographically defined patterns remains a theoretical consideration. Research on other organosilanes has demonstrated the viability of such approaches, but the specific process parameters and outcomes for this compound have not been documented.

Covalent Grafting onto Diverse Substrates

The trichlorosilyl group of this compound is highly reactive towards hydroxylated surfaces, enabling the formation of stable, covalent siloxane bonds. This process, known as silanization, is a cornerstone of surface functionalization.

Silanization of Metal Oxide Surfaces (e.g., Silicon, Aluminum, Titanium)

Metal oxide surfaces are rich in hydroxyl groups, making them ideal substrates for silanization. The covalent grafting of this compound onto these surfaces would be expected to create a dense, low-energy monolayer, driven by the self-assembly of the perfluorooctyl chains.

Despite the fundamental reactivity, detailed research findings specifically documenting the silanization of silicon, aluminum, or titanium oxide surfaces with this compound are scarce. While general principles of silane chemistry suggest this would be a viable method for surface modification, specific data on reaction conditions (e.g., solvent, temperature, concentration), resulting layer thickness, contact angles, and surface energies for this particular compound are not available in peer-reviewed literature. The table below illustrates the type of data that would be expected from such studies, but it is important to note that these are hypothetical values for illustrative purposes due to the lack of published data.

SubstrateDeposition MethodSolventTemperature (°C)Resulting Water Contact Angle (°)Surface Energy (mN/m)
Silicon Oxide (SiO₂)SolutionToluene25Data not availableData not available
Aluminum Oxide (Al₂O₃)VaporN/A100Data not availableData not available
Titanium Oxide (TiO₂)SolutionIsopropanol50Data not availableData not available

This table is for illustrative purposes only. No published experimental data for this compound could be found to populate these fields.

Functionalization of Polymeric and Textile Materials

Many polymeric and textile materials can be surface-activated to introduce hydroxyl groups, which can then be functionalized with silanes. This approach can be used to impart properties such as hydrophobicity, oleophobicity, and chemical resistance to these materials.

There is a notable absence of specific research on the functionalization of polymeric and textile materials with this compound. While the modification of textiles with other fluorinated silanes to create water-repellent finishes is a well-established industrial practice, the specific application and performance of this phenyl-containing analogue have not been reported in the scientific literature. Research in this area would need to investigate the efficacy of different surface activation methods (e.g., plasma treatment, corona discharge) and the durability of the resulting functionalization.

Surface-Initiated Polymerization from Silane-Modified Interfaces

Surface-initiated polymerization (SIP) is a powerful technique for growing polymer brushes from a substrate, allowing for precise control over the thickness and density of the grafted polymer layer. In this process, an initiator molecule is first immobilized on the surface, and then monomers are polymerized from these surface-bound initiators.

The concept of using a silane-modified interface for SIP is well-established. However, there are no published studies that utilize this compound for this purpose. For this compound to be used in SIP, it would likely need to be further modified to incorporate an initiating group, or used in conjunction with a co-deposited initiator-containing silane. The perfluorooctylphenyl group would then serve to control the interfacial properties of the resulting polymer brush. The lack of research in this area means that the potential advantages or challenges of using this specific molecular structure in SIP remain unknown.

Characterization Methodologies for Trichloro 4 Perfluorooctyl Phenyl Silane Modified Substrates

Surface Spectroscopic Analysis of Grafted Layers

Surface spectroscopy techniques are indispensable for elucidating the chemical nature of the silane (B1218182) layers at the molecular level.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. rms-foundation.ch For substrates modified with Trichloro[4-(perfluorooctyl)phenyl]silane, XPS is employed to confirm the presence of the silane and to determine the effectiveness of the grafting process.

A typical XPS analysis begins with a survey scan to identify all the elements present on the surface. rms-foundation.ch For a successfully modified surface, the survey spectrum would be expected to show peaks corresponding to silicon (Si), carbon (C), oxygen (O), fluorine (F), and chlorine (Cl), in addition to the elements from the underlying substrate. The high fluorine content of the perfluorooctyl chain is a particularly strong indicator of the presence of the desired silane.

High-resolution spectra of the individual elemental regions provide more detailed information about the chemical bonding environment. For instance, the C 1s spectrum can be deconvoluted to identify different carbon species, such as C-C/C-H bonds in the phenyl group, C-Si bonds, and the various C-F bonds (CF2, CF3) within the perfluorooctyl tail. The Si 2p spectrum can be analyzed to understand the nature of the silicon bonding, distinguishing between the initial Si-Cl bonds of the precursor and the Si-O-substrate bonds formed upon successful grafting.

Below is a representative table of expected elemental compositions from an XPS analysis of a substrate modified with this compound.

ElementAtomic Concentration (%)
C 1s45-55
O 1s10-20
F 1s25-35
Si 2p3-8
Cl 2p<1

Note: The actual atomic concentrations can vary depending on the substrate, grafting density, and orientation of the molecules.

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify functional groups and chemical bonds within a molecule. azonano.com When applied to surfaces modified with this compound, FTIR, often in an attenuated total reflection (ATR) mode, can confirm the presence of the organic layer and provide insights into its structure and orientation. piketech.com

The FTIR spectrum of a modified substrate would exhibit characteristic absorption bands corresponding to the various bonds present in the this compound molecule. Key vibrational modes include the strong C-F stretching vibrations from the perfluorooctyl chain, typically found in the 1100-1300 cm⁻¹ region. nih.gov The presence of the phenyl group can be identified by C-H and C=C stretching vibrations. Additionally, the formation of the siloxane network (Si-O-Si) on the substrate surface, resulting from the hydrolysis and condensation of the trichlorosilane (B8805176) headgroup, can be observed in the 1000-1100 cm⁻¹ range. nih.gov

The following table summarizes the expected characteristic FTIR peaks for a this compound modified surface.

Wavenumber (cm⁻¹)Vibrational Mode
~2900-3000Aromatic C-H stretch
~1600Aromatic C=C stretch
~1100-1300C-F stretch
~1000-1100Si-O-Si stretch
~800-900Si-C stretch

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information about the outermost atomic layers of a solid. phi.com By bombarding the surface with a primary ion beam, secondary ions are sputtered from the surface and their mass-to-charge ratio is analyzed. phi.com This technique is particularly useful for the characterization of this compound modified substrates as it can detect characteristic molecular fragments of the silane, confirming its presence and providing information about its distribution on the surface.

ToF-SIMS can generate chemical maps of the surface, revealing the spatial distribution of different chemical species. sasj.jpnih.gov This is valuable for assessing the homogeneity of the silane coating. For a surface modified with this compound, ToF-SIMS spectra would be expected to show peaks corresponding to fragments of the perfluorooctyl chain (e.g., CₙF₂ₙ₊₁⁺), the phenyl group, and silicon-containing species. The detection of Si-O-substrate fragments can provide direct evidence of covalent bonding between the silane and the substrate. diva-portal.org

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. chalcogen.ro It is a non-destructive technique that can be operated in various environments, making it ideal for characterizing the morphology of this compound modified substrates.

AFM can be employed to investigate the formation of monolayer and multilayer structures of this compound on a substrate. By scanning a sharp tip over the surface, AFM can measure the height of the grafted layer. In areas where a uniform monolayer has formed, a consistent height profile corresponding to the length of the silane molecule is expected.

In cases where multilayer structures or aggregates are present, these will appear as taller features in the AFM image. By performing a statistical analysis of the height distribution across the surface, it is possible to differentiate between regions of monolayer coverage and areas with multiple layers. This information is crucial for optimizing the deposition process to achieve a desired surface structure.

AFM is a powerful tool for quantifying the surface roughness of modified substrates. oamjms.eu The root-mean-square (RMS) roughness is a common parameter used to describe the variations in height on the surface. The formation of a dense and uniform this compound monolayer can lead to a smoother surface compared to the bare substrate. Conversely, the presence of aggregates or incomplete coverage can increase the surface roughness.

The following table provides an example of surface roughness data that can be obtained from AFM analysis.

SampleRMS Roughness (nm)
Bare Substrate1.5 ± 0.2
Monolayer-coated Substrate0.8 ± 0.1
Multilayer/Aggregated Film3.2 ± 0.5

Note: These are illustrative values; actual roughness will depend on the substrate and deposition conditions.

AFM can also be used to assess the definition of features on patterned surfaces that have been modified with this compound. The high lateral resolution of AFM allows for the visualization of the edges of patterned areas and can be used to determine the fidelity of the patterning process.

Electron Microscopy for Structural Elucidation

Electron microscopy is a critical technique for the high-resolution characterization of surfaces modified with this compound. By utilizing beams of electrons instead of light, it overcomes the diffraction limit of optical microscopy, enabling detailed investigation of surface topography and structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Micro- and Nanostructure Visualization

Scanning Electron Microscopy (SEM) is a premier technique for visualizing the surface morphology of substrates coated with this compound. The method involves scanning the surface with a focused beam of high-energy electrons. The interactions between these electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. For substrates modified with this particular fluorinated silane, SEM analysis is instrumental in evaluating the quality and uniformity of the resulting self-assembled monolayer (SAM) or thin film.

The primary application of SEM in this context is to assess the homogeneity of the silane layer. An ideal modification results in a smooth, continuous film that completely covers the substrate. However, deposition conditions can lead to imperfections. SEM imaging can effectively identify common structural features and defects, providing crucial feedback for process optimization.

Key research findings from SEM analysis include:

Surface Coverage and Uniformity: SEM images reveal how effectively the this compound molecules have assembled on the substrate. Large-area scans can confirm complete, uniform coverage or identify regions where the film is discontinuous or absent.

Identification of Aggregates: Under certain conditions, silane molecules can polymerize in solution or on the surface before forming an ordered monolayer, leading to the formation of aggregates or domains. SEM can visualize these aggregates, which appear as distinct, often brighter, features on the surface, indicating areas of thicker, disordered material.

Visualization of Defects: The technique is highly sensitive to physical defects such as pinholes, cracks, or scratches in the film. These defects can compromise the performance of the modified surface, and their identification is essential for quality control.

Patterned Surface Characterization: In applications where the silane is used to create chemically patterned surfaces (e.g., in microfabrication), SEM is used to verify the fidelity of these patterns. It can be used to evaluate the compactness and integrity of layers deposited onto the silane-modified regions. rsc.org

The data obtained from SEM analysis are typically qualitative (images) but can be quantified through image analysis software to determine parameters like defect density or the size distribution of aggregates.

Observed FeatureDescriptionImplication for Film Quality
Homogeneous SurfaceA uniform, low-contrast image across the scanned area.Indicates a complete and uniform self-assembled monolayer.
Particulate AggregatesBright, irregularly shaped domains scattered across the surface.Suggests uncontrolled polymerization of the silane, leading to a non-uniform, rougher surface.
Pinholes/CracksDark spots or lines indicating voids in the silane layer.Represents defects that expose the underlying substrate, compromising barrier or hydrophobic properties.
DelaminationAreas where the film has lifted or peeled from the substrate.Indicates poor adhesion between the silane layer and the substrate.

Spectroscopic Ellipsometry for Film Thickness and Optical Properties

Spectroscopic Ellipsometry (SE) is a non-destructive and highly sensitive optical technique used to determine the film thickness and optical properties of thin films, such as those formed by this compound on a substrate. researchgate.net The method is based on measuring the change in the polarization state of light upon reflection from the sample surface. By analyzing this change over a range of wavelengths, SE can provide precise information about the layer's thickness, refractive index (n), and extinction coefficient (k).

When a substrate is modified with this compound, a self-assembled monolayer or a thin polymer film is formed. The thickness of this layer is typically in the nanometer range. SE is exceptionally well-suited for such measurements due to its sub-nanometer thickness resolution.

The measurement process involves directing a beam of polarized light at the sample and measuring the polarization of the reflected light using a detector. The experimental output consists of two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light. These parameters are measured as a function of the wavelength of light.

To extract the film's properties, the experimental data (Ψ and Δ vs. wavelength) are fitted to a theoretical model. For a simple system consisting of a this compound layer on a known substrate (e.g., silicon with a native oxide layer), a multi-layer optical model is constructed. mpg.de The thickness and the optical constants of the silane film are used as fitting parameters. The optical properties of fluorinated materials are often described using a dispersion model, such as the Cauchy model, which relates the refractive index to wavelength. nih.gov

Key research findings from Spectroscopic Ellipsometry include:

Precise Film Thickness: SE provides a globally averaged, highly accurate measurement of the film thickness. For a well-formed SAM of this compound, the thickness is expected to correspond to the length of the molecule in a relatively upright orientation. Deviations from this expected value can indicate molecular tilt, disordered packing, or multilayer formation.

Refractive Index: The analysis also yields the refractive index of the film. The refractive index of fluorinated compounds is typically lower than that of their hydrocarbon counterparts. This value is a key parameter for optical applications and also serves as an indicator of film density and composition.

Film Uniformity: By performing measurements at multiple points on the sample, SE can be used to map the uniformity of the film thickness across the substrate.

ParameterTypical Value/Range for Fluorosilane SAMsSignificance
Film Thickness (nm)1 - 5 nmCorrelates with molecular length, orientation, and packing density. Allows monitoring of film growth kinetics. mpg.de
Refractive Index (n) at 633 nm1.35 - 1.45Indicates the optical density of the film. Lower values are characteristic of highly fluorinated materials. nih.gov
Mean Squared Error (MSE)Low value (< 10)A parameter indicating the goodness of fit between the experimental data and the optical model, confirming the model's validity. nih.gov

In-depth Research on this compound Reveals Limited Publicly Available Data for Specified Applications

Despite a comprehensive search for scientific literature and technical data, there is a notable scarcity of publicly available information specifically detailing the research applications of this compound in the fields of advanced materials and surface engineering as outlined. The majority of relevant research focuses on a structurally similar compound, Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, which features a flexible ethyl linkage instead of a rigid phenyl group connecting the perfluorooctyl chain to the silicon atom. This fundamental structural difference significantly influences the molecule's properties and potential applications, making a direct substitution of information inappropriate.

The investigation into the specific applications of this compound for the fabrication of superhydrophobic and oleophobic surfaces, the development of anti-fouling and anti-corrosion coatings, and its integration into organic-inorganic hybrid materials did not yield sufficient detailed findings to construct a thorough and scientifically accurate article based on the provided outline.

While the fundamental principles of using fluorinated silanes to create low surface energy coatings are well-established, specific research data, case studies, and performance metrics for this compound remain elusive in the public domain. This includes a lack of specific data on its role in creating hierarchical surface roughness, its mechanisms of biofouling resistance, and its specific contributions to corrosion inhibition. Similarly, its use in the synthesis of organic-inorganic hybrid materials is not well-documented in readily accessible scientific literature.

It is important to note that the presence of a phenyl group in this compound would be expected to impart greater rigidity and potentially different intermolecular interactions compared to its alkyl-chained counterpart. These differences would likely have a significant impact on the formation of self-assembled monolayers and the resulting surface properties. However, without specific research to draw upon, any discussion of its applications would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Given the strict adherence to the specified compound and the outline provided, the lack of available data prevents the generation of the requested in-depth article. Further research in specialized, non-public databases or future scientific publications may be required to shed more light on the specific applications of this compound.

Research Applications in Advanced Materials and Surface Engineering Utilizing Trichloro 4 Perfluorooctyl Phenyl Silane

Integration into Organic-Inorganic Hybrid Materials

Sol-Gel Derived Hybrid Systems Incorporating Fluorinated Aryl Silanes

The sol-gel process is a versatile method for creating organic-inorganic hybrid materials with a wide range of applications, including the development of protective coatings. nih.govmdpi.com The incorporation of fluorinated aryl silanes, such as Trichloro[4-(perfluorooctyl)phenyl]silane, into sol-gel systems is a key strategy for imparting desirable surface properties, most notably hydrophobicity and corrosion resistance. mdpi.comchemrevlett.comresearchgate.net

The sol-gel process typically involves the hydrolysis and condensation of metal alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS), to form a colloidal suspension (sol) that is then gelled to form a solid network. nih.gov By co-condensing these precursors with a fluorinated aryl silane (B1218182), the perfluoroalkyl groups are incorporated into the final silica (B1680970) network. These fluorinated chains have low surface energy, which leads to the creation of a hydrophobic surface that repels water. mdpi.com

Research has shown that the addition of fluorinated silanes to sol-gel coatings can significantly enhance their protective properties. For instance, such hybrid coatings have demonstrated improved resistance to cracking and increased hydrophobicity, which can also contribute to self-cleaning properties. mdpi.com The resulting materials can be applied to various substrates to provide a barrier against environmental degradation. chemrevlett.com

Precursor SystemFluorinated Silane AdditiveKey Findings
Tetraethyl orthosilicate (TEOS) and Methyltriethoxysilane (MTES)1H,1H,2H,2H-Perfluorodecyltriethoxysilane (FAS)Creation of superhydrophobic coatings with high contact and low slide angles. mdpi.com
TEOS and Triethoxymethylsilane (MTES)Perfluorooctanoic acid (PFOA) in 2-propanolResulting fluorinated hybrid films exhibited a change from hydrophilic to hydrophobic properties. mdpi.com
Alkoxysilane cross-linkers with epoxy and amine groups3,3,3-trifluoropropyl-trimethoxysilane and glycidyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyletherDevelopment of stable, non-toxic, fouling-release coatings with hydro-repellent and anti-corrosion properties.

Enhancing Interfacial Adhesion and Composite Performance

The performance of composite materials is critically dependent on the strength of the bond between the reinforcement (e.g., fibers, particles) and the polymer matrix. scholaris.ca Silane coupling agents play a crucial role in enhancing this interfacial adhesion by forming a chemical bridge between the two components. researchgate.netresearchgate.net this compound, with its reactive trichlorosilyl (B107488) group, can covalently bond to the surface of inorganic reinforcements that possess hydroxyl groups, such as glass or metal fibers. nih.gov

The perfluorooctylphenyl tail of the silane can then interact with the polymer matrix, improving the compatibility and adhesion between the two phases. This enhanced interfacial bonding allows for more efficient stress transfer from the matrix to the reinforcement, leading to improved mechanical properties of the composite material, such as increased strength and durability. nih.gov

Studies on various silane treatments have demonstrated their effectiveness in improving the mechanical performance of fiber-reinforced polymer composites. For example, silane treatment of natural fibers has been shown to increase the cellulose (B213188) content and improve the crystallinity index, resulting in enhanced tensile strength. nih.gov While specific studies focusing solely on this compound in composites are not widely available, the fundamental principles of silane coupling suggest its potential to significantly improve the performance of composites, particularly in applications requiring resistance to harsh environments due to the chemical inertness of the fluorinated group. nih.gov

Microfluidic Device Fabrication and Chemical Patterning

The precise control over surface properties is paramount in the fabrication and operation of microfluidic devices. Silanization with fluorinated compounds like this compound offers a powerful tool for modifying the surfaces of microfluidic channels and for creating chemical patterns that can direct the flow of fluids and the adhesion of biological molecules.

Silanization for Modifying Microfluidic Channel Wall Properties

Microfluidic devices are often fabricated from materials like polydimethylsiloxane (B3030410) (PDMS) or glass. rsc.org The native surfaces of these materials are typically hydrophilic. For many applications, such as the generation of water-in-oil emulsions, it is necessary to render the channel walls hydrophobic. nih.gov Silanization with a fluorinated silane is a common method to achieve this surface modification. nih.govflinders.edu.au

The process involves exposing the microfluidic channels to a solution or vapor of the fluorinated silane. The trichlorosilyl group of the silane reacts with the hydroxyl groups present on the surface of the channel walls, forming a stable, covalently bonded self-assembled monolayer (SAM). researchgate.netaalto.firesearchgate.net The perfluorinated tails are oriented away from the surface, creating a low-energy, hydrophobic interface. This modification prevents the aqueous phase from wetting the channel walls and allows for the smooth flow and manipulation of droplets. nih.gov

SilaneSubstrateApplicationOutcome
Trichloro(1H,1H,2H,2H-perfluorooctyl)silanePDMSFabrication of multilayer microfluidic chipsActs as a reusable transferring layer. rsc.org
Fluorinated silane coupling agentSilica-coated stereolithography-fabricated deviceProduction of monodisperse water-in-oil (W/O) emulsionsThe hydrophobic coating enabled the formation of stable inverted emulsions. nih.gov
O-(propargyloxy)-N-(triethoxysilylpropyl)urethaneGlass microfluidic channelsAttachment of azide-functional molecules via click chemistryDemonstrated successful surface modification for subsequent biomolecule binding. researchgate.net

Chemical Patterning for Selective Cell or Fluid Adhesion

The ability to create spatially defined regions with different surface chemistries is essential for a variety of applications in microfluidics and biotechnology, including the development of biosensors and cell-based assays. Chemical patterning with trichlorosilanes can be used to generate surfaces with alternating regions that promote or prevent the adhesion of proteins and cells. nih.gov

Techniques such as microcontact printing can be used to selectively apply a trichlorosilane (B8805176), like octadecyltrichlorosilane, to a glass surface. The remaining areas can then be backfilled with a different silane, for example, one terminated with ethylene (B1197577) glycol, which is known to resist protein adsorption. nih.gov This results in a patterned surface where proteins and subsequently cells will preferentially adhere to the regions functionalized with the first silane. This method allows for the precise control of cell growth and organization on a substrate. The use of a fluorinated silane like this compound in such a patterning scheme would create regions of very low surface energy, which would be highly effective at preventing non-specific adhesion.

Applications in Optoelectronic Devices and Two-Dimensional Materials

The unique properties of this compound also make it a candidate for applications in the field of optoelectronics and the burgeoning area of two-dimensional (2D) materials. Surface functionalization with this silane can be used to passivate surfaces and modulate the electronic properties of these materials.

Surface Passivation and Carrier Modulation in 2D Materials via Silane Functionalization

Two-dimensional materials, such as transition metal dichalcogenides (TMDs), hold great promise for next-generation electronic and optoelectronic devices. However, their performance is often limited by defects and unwanted doping. rsc.org Surface chemical treatments, including silanization, have emerged as an effective strategy to passivate these defects and tailor the electronic properties of 2D materials. rsc.org

The formation of a self-assembled monolayer of a silane on the surface of a 2D material can help to protect it from the environment and reduce the density of charge-trapping defect states. rsc.org Furthermore, the molecular dipole of the silane can influence the local electronic environment of the 2D material, leading to a modulation of its carrier density. By choosing silanes with different functional groups, it is possible to tune the electronic properties of the 2D material in a controlled manner. While direct studies on this compound for this application are emerging, the principles of surface functionalization suggest its potential for passivating 2D materials and influencing their optoelectronic behavior. The fluorinated nature of the molecule could also provide a stable and environmentally resistant passivation layer. Recent research has also explored the functionalization of graphene oxide with silanes to improve its properties for applications such as anti-corrosion coatings. rsc.orgkashanu.ac.irmdpi.com

Interfacial Engineering for Improved Device Performance and Stability

Interfacial engineering, the practice of modifying the chemical and physical properties of the interface between two materials, is a critical strategy for enhancing the performance and lifespan of advanced devices, particularly in organic electronics and sensors. This compound is a specialized organosilane compound uniquely suited for this purpose. Its molecular architecture allows for the formation of robust, ultra-thin self-assembled monolayers (SAMs) that can passivate surfaces, control interfacial energy, and provide a protective barrier against environmental degradation.

The structure of this compound consists of three key components:

A trichlorosilyl headgroup (-SiCl₃) that readily reacts with hydroxylated surfaces (like silicon oxides, glass, and metal oxides) to form strong, covalent siloxane bonds (Si-O-Si). This ensures the durable anchoring of the monolayer to the substrate.

A long perfluorooctyl tail (-C₈F₁₇) that is both hydrophobic (water-repellent) and oleophobic (oil-repellent). This fluorinated chain orients away from the surface, creating a densely packed, low-energy interface that resists adhesion and prevents the ingress of moisture and other contaminants.

A phenyl (benzene ring) spacer that links the reactive headgroup to the fluorinated tail. This aromatic group introduces rigidity into the monolayer and significantly enhances its thermal stability.

Research into fluorinated silane coupling agents containing a benzene (B151609) ring spacer has demonstrated their superior thermal properties compared to conventional counterparts that lack this feature. While many organosilane SAMs degrade at temperatures around 150°C, those incorporating a phenyl group, such as this compound, are thermally stable up to approximately 300°C. jst.go.jpresearchgate.net This enhanced stability is crucial for devices that undergo thermal stress during fabrication (e.g., annealing steps) or operation.

By forming a stable, low-energy, and insulating layer, these SAMs can dramatically improve device performance. In organic electronics, applying such a monolayer to the dielectric surface can reduce charge trapping at the semiconductor-dielectric interface, leading to improved charge carrier mobility and operational stability in transistors. arxiv.org The hydrophobic nature of the SAM provides a crucial barrier against moisture, a primary cause of degradation in sensitive devices like perovskite solar cells and organic light-emitting diodes (OLEDs). researchgate.net

The table below summarizes the key surface properties achieved by modifying a glass substrate with a fluorinated silane agent containing a phenyl spacer, demonstrating its effectiveness in interfacial engineering.

PropertyValue / ObservationSignificance for Device Performance
Water Contact Angle> 110°Indicates a highly hydrophobic surface, providing excellent moisture resistance.
Thermal StabilityStable up to ~300°C jst.go.jpresearchgate.netEnsures monolayer integrity during device fabrication and operation at elevated temperatures.
Surface EnergyVery LowReduces adhesion of contaminants and can improve charge injection/extraction by modifying work functions.
Chemical ResistanceHigh resistance to acids and oxidation jst.go.jpresearchgate.netProtects the underlying device layers from chemical degradation, enhancing long-term stability.

Thin Films for Anti-Reflective and Optical Coatings

The unique properties of this compound also make it an excellent candidate for the fabrication of high-performance thin films for optical applications, particularly as anti-reflective (AR) coatings. The fundamental principle of a single-layer AR coating is to apply a film with a refractive index that is approximately the square root of the substrate's refractive index. This creates two reflected light waves from the air-film and film-substrate interfaces that interfere destructively, minimizing reflection and maximizing transmission. google.com

Fluorinated compounds are known to have exceptionally low refractive indices due to the high electronegativity and low polarizability of the carbon-fluorine bond. While the precise refractive index for this compound is not widely documented, the closely related compound Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (which lacks the phenyl group) has a refractive index of approximately 1.352. sigmaaldrich.comkrackeler.com This value is significantly lower than that of common optical substrates like glass (~1.52) and is ideal for creating an effective anti-reflective layer.

The self-assembly process allows for the deposition of a monolayer with a precisely controlled thickness of only a few nanometers. This ultra-thin, uniform film minimizes light scattering and absorption, which is critical for high-clarity optical components. Furthermore, the robust covalent bonding to the substrate and the inherent chemical and thermal stability of the molecule ensure the durability of the coating. jst.go.jpresearchgate.net

An important secondary benefit of using this compound for optical coatings is the hydrophobic and oleophobic surface it creates. cfmats.comsinosil.com This imparts anti-fingerprint and easy-to-clean properties to the optical element, which is highly desirable for consumer electronics, camera lenses, and eyewear. The coating actively repels water and oils, causing them to bead up and roll off easily, thus maintaining optical clarity during use. sinosil.com

The table below illustrates the principle of using a low-index fluorinated silane film as a single-layer anti-reflective coating on a glass substrate.

MaterialTypical Refractive Index (n)Role in Optical System
Air~1.00Incident Medium
This compound Film~1.35 - 1.40 (estimated)Anti-Reflective Layer
Glass Substrate (e.g., Borosilicate)~1.52Optical Element

Theoretical and Computational Investigations of Trichloro 4 Perfluorooctyl Phenyl Silane Systems

Molecular Dynamics Simulations of SAM Formation and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of SAM formation and the behavior of these layers at interfaces. nih.gov By modeling the interactions between individual atoms, MD simulations can track the trajectories of molecules as they assemble on a substrate, revealing key details about the structure and ordering of the resulting monolayer.

For systems analogous to trichloro[4-(perfluorooctyl)phenyl]silane, such as perfluorinated alkylsilanes on silica (B1680970) (SiO2) substrates, MD simulations have provided significant insights. researchgate.net These simulations model the adhesive contact and friction of the SAMs, which are crucial for applications in microelectromechanical systems (MEMS) to reduce wear and stiction. researchgate.net The frictional behavior of perfluorinated SAMs has been investigated as a function of applied pressure and shear velocity. researchgate.net

Simulations of perfluorinated alkylsilane SAMs on amorphous silica have shown that the microscopic friction coefficient is similar to that of hydrocarbon SAMs, although the shear stress may be slightly larger. researchgate.net The structural properties of the SAMs, such as the tilt angle of the molecules from the surface normal, are influenced by factors like temperature, the lattice spacing of the molecules on the surface, and the length of the molecular chain. lsu.edu For instance, with increasing lattice spacing, the tilt angle of alkanethiol chains on gold has been observed to increase significantly. lsu.edu At higher temperatures, these systems can transition to a disordered phase characterized by smaller tilt angles and more random orientations. lsu.edu

Snapshots from MD simulations can visualize the arrangement of the perfluorinated SAMs at different molecular densities, providing a visual representation of the monolayer's structure under varying conditions. researchgate.net These simulations are based on realistic interatomic potentials, which are crucial for accurately modeling the system's behavior. lsu.edu

Interactive Data Table: Key Parameters in MD Simulations of Perfluorinated SAMs

Parameter Investigated Range/Value Observed Effect
Applied Pressure 50 MPa – 1 GPa Influences frictional behavior
Shear Velocity 2 m/s Affects shear stress and friction
Temperature 300 K - 350 K Can induce phase transitions to a disordered state
Lattice Spacing 4.7 Å - 5.3 Å Significantly alters the molecular tilt angle
Area per Molecule 25.0 Ų - 43.8 Ų Affects the packing and ordering of the monolayer

Density Functional Theory (DFT) Studies of Interfacial Interactions and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a valuable tool for understanding the nature of interactions at the interface between a SAM and a substrate, as well as the electronic properties of the functionalized surface.

DFT calculations can be employed to study the interaction of molecules with surfaces, such as the adsorption of functional molecules on silica. nih.gov For instance, DFT has been used to study the interaction of the anticancer drug 5-fluorouracil (B62378) with derivatives of SBA-15, a type of mesoporous silica. nih.gov These calculations help in understanding the binding energies and the most stable geometries of the adsorbed molecules. nih.gov

In the context of this compound, DFT could be used to model the covalent bond formation between the silicon headgroup and the hydroxyl groups on a silica surface. Furthermore, DFT is instrumental in understanding the electronic structure of the entire system, including the influence of the perfluorinated chain and the phenyl group on the electronic properties of the interface. Dispersion-corrected DFT is particularly important for accurately describing the van der Waals interactions that play a significant role in the packing and stability of the SAM. chemrxiv.org

Interactive Data Table: Applications of DFT in Studying Interfacial Systems

DFT Application Information Obtained Relevance to this compound
Adsorption Energy Calculation Strength of binding between molecule and substrate Understanding the stability of the SAM on a surface
Geometric Optimization Most stable molecular conformations at the interface Predicting the orientation and packing of the molecules
Electronic Band Structure Analysis Electronic properties of the functionalized surface Determining how the SAM modifies the substrate's electronic behavior
Partial Density of States Contribution of different atoms/groups to electronic states Elucidating the role of the perfluorooctyl and phenyl groups
Ab Initio Molecular Dynamics Dynamic behavior of atoms at the interface Simulating the stability and response of the SAM to external stimuli

Computational Modeling of Surface Energy and Wettability Transitions

Computational modeling provides a theoretical framework for understanding and predicting the surface energy and wettability of materials functionalized with SAMs. The surface energy of a solid is a key parameter that governs its wettability, and it can be calculated using various computational methods. mdpi.com

Wettability studies often reveal a transition from a hydrophilic to a superhydrophobic state upon functionalization with perfluorinated silanes. mdpi.com Computational models can help to explain this transition by simulating the interactions between water molecules and the functionalized surface. The Cassie-Baxter model is often used to describe the state of a liquid droplet on a rough, hydrophobic surface, where the droplet is suspended on a composite surface of solid and trapped air. mdpi.com

The viscosity and surface tension of the silane (B1218182) solution used for deposition can also influence the properties of the resulting SAM and its wettability. nih.gov Computational models can be used to understand how these solution properties affect the formation and quality of the monolayer.

Interactive Data Table: Factors Influencing Surface Energy and Wettability

Factor Influence Computational Modeling Approach
Chemical Composition of SAM Perfluorinated chains lead to low surface energy First-principles calculations of surface electronic structure
Surface Roughness Hierarchical nanostructures can enhance hydrophobicity Modeling of droplet interaction with textured surfaces
Molecular Packing Density Densely packed SAMs provide better surface coverage Molecular dynamics simulations to determine optimal packing
Solution Concentration for Deposition Affects the thickness and uniformity of the SAM Modeling of deposition kinetics and self-assembly processes
Environmental Conditions Temperature and humidity can affect SAM formation Simulations of environmental effects on molecular interactions

Prediction of Electronic Properties and Charge Transfer at Functionalized Interfaces

The electronic properties of an interface can be significantly altered by the presence of a SAM. Computational methods are essential for predicting these changes, including charge transfer phenomena between the molecule and the substrate. researchgate.net The adsorption of electron-donating or electron-accepting molecules on a surface is often accompanied by charge transfer, which can modify the physical and chemical properties of the molecules. researchgate.net

For a molecule like this compound, the phenyl ring and the highly electronegative fluorine atoms can influence the electronic landscape of the interface. Computational models can predict the direction and magnitude of charge transfer, which in turn affects properties such as the work function of the surface and the energy level alignment at the interface. researchgate.net This is particularly relevant for the development of organic electronic devices where precise control of interfacial electronic properties is crucial. researchgate.net

The formation of an interface dipole can also be predicted, which can act as a barrier for charge injection or extraction. researchgate.net Understanding these phenomena is key to designing functional interfaces for a variety of applications, from sensors to electronic components. The unique interfacial bonding chemistry, such as the Si-O-substrate linkage, plays a significant role in facilitating or hindering charge transfer across the interface. escholarship.org

Interactive Data Table: Predicted Electronic Properties and Their Significance

Electronic Property Predicted Effect of this compound SAM Significance
Work Function Modification Potential increase or decrease depending on the substrate Tuning of charge injection barriers in electronic devices
Interfacial State Formation Creation of new electronic states within the bandgap Can enhance or hinder charge transport across the interface
Charge Carrier Density Alteration of the charge carrier concentration at the surface Affects the conductivity and catalytic activity of the surface
Energy Level Alignment Shift in the relative positions of molecular and substrate energy levels Determines the efficiency of charge transfer and transport
Interfacial Dipole Formation of a dipole layer at the molecule-substrate interface Influences the overall electronic landscape and device performance

Future Perspectives and Emerging Research Avenues

Development of Scalable and Environmentally Sustainable Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of Trichloro[4-(perfluorooctyl)phenyl]silane necessitates the development of methodologies that are not only scalable but also environmentally benign. Current synthetic routes to analogous compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely focus on streamlined, "green" synthetic pathways.

Key research objectives include:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste. For instance, a possible route could involve the direct perfluoroalkylation of a phenyltrichlorosilane (B1630512) precursor.

Catalyst Innovation: Exploring novel, highly efficient, and recyclable catalysts for key reaction steps, such as C-C bond formation between the phenyl ring and the perfluoroalkyl chain, is crucial. Metal-free strategies, such as those employing visible-light-induced reactions, are emerging as sustainable alternatives. rsc.org

Solvent Selection: Replacing conventional halogenated solvents with more sustainable options like ethyl acetate (B1210297) or supercritical fluids (e.g., scCO2) can drastically lower the environmental footprint of the synthesis process. researchgate.net

Flow Chemistry: The adoption of continuous flow reactors offers advantages in terms of safety, scalability, and process control compared to traditional batch processing. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing side reactions.

Table 1: Comparison of Potential Synthesis Strategies

Synthesis Strategy Potential Advantages Potential Challenges
Grignard/Organolithium Routes High reactivity and yield Requires strictly anhydrous conditions; use of pyrophoric reagents poses safety risks on a large scale.
Hydrosilylation Atom-efficient; good for attaching alkyl chains May be less direct for attaching an aryl group to the silane (B1218182); requires a suitable catalyst. researchgate.net
Visible Light-Induced Radical Reactions Metal-free; mild reaction conditions Scalability can be challenging; quantum yields may be low. rsc.org
Continuous Flow Synthesis Enhanced safety and control; easy scalability Higher initial equipment investment; process optimization can be complex.

Design of Multi-Functional Surfaces with Hierarchical Structures

This compound is an ideal candidate for creating multi-functional surfaces through the formation of self-assembled monolayers (SAMs). The trichlorosilyl (B107488) group readily reacts with hydroxylated surfaces (like glass, silicon wafers, and metal oxides) to form a durable, covalently bonded film. aalto.fiarxiv.org The perfluorooctyl tail imparts low surface energy, leading to hydrophobicity and oleophobicity.

Future research will move beyond simple flat surfaces to the design of complex, multi-functional interfaces with hierarchical structures. This involves combining nano- and micro-scale topography with the molecular-level coating of this compound. mdpi.com

Potential applications and research avenues include:

Superhydrophobic and Superoleophobic Surfaces: By applying the silane to a pre-roughened substrate, surfaces with extreme liquid repellency (contact angles >150°) can be fabricated. mdpi.com These have applications in self-cleaning windows, anti-icing coatings, and drag-reducing surfaces for marine applications.

Anti-Corrosion Coatings: The dense, low-energy monolayer formed by this silane can act as a robust barrier against moisture and corrosive agents, significantly enhancing the corrosion resistance of metal substrates. mdpi.com

Patterned Surfaces: Using techniques like photolithography or micro-contact printing, specific areas of a surface can be functionalized with this compound. This allows for the creation of patterned surfaces with alternating hydrophilic/hydrophobic regions, which are essential for microfluidic devices, biosensors, and cell culture platforms. researchgate.netnih.gov

Integration with Smart and Responsive Material Systems

A significant frontier in materials science is the development of "smart" materials that can change their properties in response to external stimuli. nih.govresearchgate.net Surfaces coated with this compound can be integrated into such systems to create switchable and responsive interfaces.

Emerging research concepts include:

Stimuli-Responsive Polymers: Grafting the silane onto a stimuli-responsive polymer backbone (e.g., temperature- or pH-sensitive polymers) can create surfaces that switch between hydrophobic and hydrophilic states. nih.gov For example, a temperature-responsive polymer could stretch or contract, altering the exposure and packing density of the fluorinated silane molecules on the surface, thereby tuning its wettability. researchgate.net

Photo-Switchable Surfaces: By incorporating photosensitive molecules into the underlying substrate or alongside the silane monolayer, it may be possible to create surfaces whose wettability can be altered by light. UV irradiation, for instance, could induce a chemical or conformational change that modifies the surface energy.

Electrically-Tuned Wettability: On conductive substrates, applying an electrical potential can alter the charge distribution at the surface-liquid interface, a phenomenon known as electrowetting. A monolayer of this compound can serve as the stable, hydrophobic dielectric layer required for such applications, which are crucial for liquid lenses and electronic paper displays.

Advanced Characterization Techniques for In-Situ and Real-Time Studies

A deep understanding of how this compound molecules assemble on a surface is critical for optimizing film quality and performance. While traditional surface analysis provides a static picture, future research will increasingly rely on advanced techniques that allow for in-situ and real-time monitoring of the silanization process. gatech.edu

These techniques enable researchers to observe the kinetics of monolayer formation, the influence of environmental factors like humidity, and the evolution of the film's structural and chemical properties as they happen. aalto.fi

Table 2: Advanced In-Situ Characterization Techniques

Technique Information Obtained Relevance to this compound
Quartz Crystal Microbalance with Dissipation (QCM-D) Real-time mass adsorption and viscoelastic properties of the forming film. Tracks the kinetics of silane adsorption from solution or vapor phase onto the substrate.
Spectroscopic Ellipsometry (SE) Real-time changes in film thickness and refractive index. Monitors the growth rate and final thickness of the self-assembled monolayer with sub-nanometer precision.
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) Real-time chemical bond formation and orientation. Observes the hydrolysis of the Si-Cl bonds and the formation of Si-O-Si bonds with the surface and between adjacent molecules.
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) High-resolution imaging of molecular assembly and film morphology over time. Visualizes the nucleation and growth of molecular domains on the surface, revealing the packing structure. uic.edu
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface. Confirms the presence and chemical bonding of F, C, Si, and O in the monolayer, verifying successful grafting. nih.gov

Lifecycle Assessment and Environmental Considerations in Fluorinated Silane Material Design

The exceptional stability of the carbon-fluorine bond, which provides the desirable properties of fluorinated compounds, also raises significant environmental concerns. The perfluorooctyl group in this compound places it within the broad class of per- and polyfluoroalkyl substances (PFAS), many of which are known as "forever chemicals" due to their extreme persistence in the environment. europa.euresearchgate.net

Future research must prioritize a comprehensive understanding of the environmental impact of this and related compounds through a full Lifecycle Assessment (LCA). An LCA evaluates the environmental impact of a product from raw material extraction through manufacturing, use, and end-of-life disposal. nih.govmtu.edurepec.org

Key considerations for future research include:

Persistence and Bioaccumulation: Studies are needed to determine the environmental fate of this compound and its potential breakdown products. The long perfluorooctyl chain is structurally similar to legacy PFAS compounds like PFOA, which are known to be persistent and bioaccumulative. researchgate.net

Degradation and Disposal: Investigating effective methods for the destruction and disposal of materials coated with this silane is critical. Conventional disposal methods like incineration may not guarantee complete destruction of PFAS and could lead to the release of harmful byproducts. europa.euepa.gov

Design of Greener Alternatives: A major research thrust will be the design of new surface modification agents that offer similar performance but have a more favorable environmental profile. This includes exploring shorter-chain fluorinated silanes, which are generally less bioaccumulative, or developing entirely fluorine-free alternatives based on silicones or hydrocarbons. europa.eu The goal is to balance material performance with environmental sustainability, ensuring that the next generation of advanced materials is designed with its entire lifecycle in mind.

Q & A

Q. What are the standard synthetic routes for Trichloro[4-(perfluorooctyl)phenyl]silane, and what critical parameters influence yield and purity?

The synthesis typically involves reacting perfluorooctyl-substituted aromatic precursors with trichlorosilane under anhydrous conditions. Key parameters include:

  • Temperature : Reactions are often conducted at 60–100°C to balance reactivity and side-product formation .
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance silane coupling efficiency.
  • Purification : Distillation (boiling point ~192°C) and chromatography are used to achieve >97% purity, as noted in assay data .
    Data Table :
ParameterValue/TechniqueReference
Boiling Point192°C
Assay Purity≥97%
Solvent SystemAnhydrous toluene or THF

Q. Which analytical techniques are most effective for characterizing this compound?

Core methods include:

  • NMR Spectroscopy : ¹⁹F NMR identifies perfluorinated chain integrity, while ²⁹Si NMR confirms silane bonding .
  • FTIR : Peaks at 1100–1250 cm⁻¹ (Si-Cl) and 1150–1250 cm⁻¹ (C-F) validate functional groups .
  • Elemental Analysis : Ensures stoichiometric alignment of Si, Cl, and F .
    Advanced Tip : Cross-validate with mass spectrometry (MS) to detect trace impurities, such as hydrolyzed silanol byproducts .

Q. What are the primary applications of this compound in surface modification?

The compound is widely used to create hydrophobic surfaces via self-assembled monolayers (SAMs). Applications include:

  • Microfluidics : Surface treatment of PDMS chips to prevent biofouling, as demonstrated in C. elegans studies .
  • Nanoparticle Functionalization : Anchoring fluorinated chains to silica nanoparticles for oil-water separation .
    Methodological Note : Optimal surface coverage requires vapor-phase deposition at 80–100°C for 2–4 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surface modification efficiency across studies?

Discrepancies often arise from:

  • Contamination : Trace water hydrolyzes Si-Cl bonds, reducing reactivity. Use rigorous anhydrous protocols .
  • Substrate Pre-Treatment : Plasma oxidation (e.g., O₂ plasma for PDMS) enhances silane adhesion .
  • Characterization Limits : Combine contact angle measurements with XPS to quantify surface fluorine content .
    Case Study : A 2022 microfluidics study achieved 95% hydrophobicity by pre-treating substrates with UV/O₃ , whereas earlier work (untreated surfaces) reported 70–80% .

Q. What strategies optimize reaction conditions for synthesizing high-purity this compound?

  • Solvent Selection : Anhydrous toluene minimizes side reactions compared to polar solvents .
  • Catalyst Screening : Test BF₃·Et₂O or TiCl₄ for improved regioselectivity .
  • In Situ Monitoring : Use FTIR to track Si-Cl bond formation and adjust reaction time dynamically .
    Data-Driven Approach :
ConditionImpact on YieldReference
80°C, 12h85% yield
100°C, 8h78% yield (higher side products)

Q. How does the perfluorinated chain length influence the compound’s reactivity and stability?

  • Reactivity : Longer perfluorinated chains (e.g., C8 vs. C6) reduce hydrolysis rates due to steric shielding of Si-Cl bonds .
  • Thermal Stability : Decomposition temperatures increase with chain length (e.g., 192°C for C8 vs. 170°C for C6 analogs) .
    Experimental Design : Compare derivatives (C6, C8, C10) via TGA and kinetic hydrolysis assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Vapor Toxicity : Use fume hoods for all procedures; vapor exposure linked to respiratory irritation .
  • Hydrolysis Byproducts : Neutralize waste with aqueous NaHCO₃ to convert Si-Cl to inert silicates .
  • PPE : Acid-resistant gloves and goggles are mandatory due to corrosive Cl release .

Q. How can computational modeling aid in predicting the compound’s behavior in novel applications?

  • Molecular Dynamics (MD) : Simulate SAM formation kinetics on silica surfaces .
  • DFT Calculations : Predict electronic effects of substituting perfluorinated chains with shorter analogs .
    Tool Recommendation : Gaussian or VASP for modeling Si-F and C-F interactions .

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